molecular formula C6H16N2O B1358453 2-(2-Dimethylamino-ethoxy)-ethylamine CAS No. 85322-63-0

2-(2-Dimethylamino-ethoxy)-ethylamine

Cat. No.: B1358453
CAS No.: 85322-63-0
M. Wt: 132.2 g/mol
InChI Key: MIOZXHSALLZYTG-UHFFFAOYSA-N
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Description

“2-(2-Dimethylamino-ethoxy)-ethylamine” is an organic compound with the molecular formula C6H15NO2 . It is a polyfunctional compound, having a tertiary amine, ether, and hydroxyl functionality .


Synthesis Analysis

The synthesis of “this compound” involves diethylene glycolamine, paraformaldehyde, and formic acid as starting materials. The reaction proceeds in three stages, involving the formation of formaldehyde, formic acid, and butanol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula (CH3)2NCH2CH2OCH2CH2OH . The compound has a molecular weight of 133.19 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature. It has a refractive index of 1.442, a boiling point of 95°C/15 mmHg, and a density of 0.954 g/mL at 25°C .

Scientific Research Applications

Neuropharmacological Research

Research has shown the potential antidepressant activity of certain analogues containing dimethylaminoethyl groups. For instance, analogues including 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol showed effects in the rat pineal gland, suggesting a rapid onset of antidepressant activity. Compound 4 (venlafaxine), currently under clinical evaluation, is an example of such an analogue (Yardley et al., 1990).

Organic Chemistry and Catalysis

In the field of organic chemistry, dialkylamino-substituted cyclopropenylidenepentacarbonyl chromium complexes have been studied. The preparation of these complexes from dimethylaminoacetylene shows the structural impact of different donor abilities of alkoxy and dialkylamino groups, indicating its significance in organic synthesis and catalysis (Meijere et al., 2001).

Crystallography and Molecular Structure

In crystallography, studies have examined compounds like diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate, revealing insights into molecular structures and intermolecular interactions. These studies provide fundamental knowledge about molecular geometry and bonding patterns, essential for understanding chemical properties (Zhang et al., 2009).

Pharmacology and Antineoplastic Research

Research has also been conducted on anthraquinones containing dimethylaminoethyl groups, exploring their antineoplastic activity. These studies contribute to the development of potential anticancer drugs and understanding the role of different chemical groups in medicinal chemistry (Zee-Cheng et al., 1979).

Polymer Science

In polymer science, the synthesis of stimuli-responsive, water-soluble statistical copolymers containing dimethylaminoethyl groups has been investigated. These studies are crucial for developing advanced materials with applications in drug delivery, tissue engineering, and responsive surfaces (Zhang & Maríc, 2011).

Molecular Biology and Gene Therapy

Modifications like 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] in oligonucleotides have been synthesized for potential use in antisense drugs. Such modifications enhance binding affinity and resistance to nuclease degradation, making them valuable in molecular biology and gene therapy research (Prhavc et al., 2003).

Mechanism of Action

The mechanism of action of “2-(2-Dimethylamino-ethoxy)-ethylamine” is not clearly defined in the available literature .

Safety and Hazards

The compound is classified as a combustible liquid. It is harmful in contact with skin and causes serious eye damage. Safety measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(2)4-6-9-5-3-7/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOZXHSALLZYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624749
Record name 2-(2-Aminoethoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85322-63-0
Record name 2-(2-Aminoethoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-aminoethoxy)ethyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[2-(2-Amino-ethoxy)-ethyl]-dimethyl-amine (100 mg) was prepared following General Procedure T starting from [2-(2-dibenzylamino-ethoxy)-ethyl]dimethyl-amine (430 mg) and Pd—C (86 mg) in methanol (1 mL).
Name
[2-(2-dibenzylamino-ethoxy)-ethyl]dimethyl-amine
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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